

Spectroscopic Profile of 2-Fluoro-4-isopropoxybenzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-Fluoro-4-isopropoxybenzoic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral characteristics of **2-Fluoro-4-isopropoxybenzoic acid**, a key intermediate in various chemical syntheses. Due to the limited availability of public experimental spectra, this document presents predicted data based on established spectroscopic principles and data from analogous compounds. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in a laboratory setting.

Molecular Structure and Properties

2-Fluoro-4-isopropoxybenzoic acid possesses the molecular formula $C_{10}H_{11}FO_3$ and a molecular weight of 198.19 g/mol .[\[1\]](#)[\[2\]](#) Its chemical structure, featuring a carboxylic acid, a fluoro group, and an isopropoxy group attached to a benzene ring, gives rise to a distinct spectroscopic fingerprint.

Key Structural Features:

- Aromatic Ring: The substituted benzene ring provides a rigid scaffold and characteristic signals in NMR and IR spectroscopy.
- Carboxylic Acid Group (-COOH): This functional group is readily identifiable by its acidic proton in 1H NMR and its characteristic carbonyl and hydroxyl stretches in IR spectroscopy.

- Fluoro Group (-F): The presence of fluorine introduces specific couplings in both ^1H and ^{13}C NMR spectra, providing valuable structural information.
- Isopropoxy Group (-OCH(CH₃)₂): This group exhibits characteristic proton and carbon signals in NMR, including a methine proton and two equivalent methyl groups.

Predicted Spectral Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2-Fluoro-4-isopropoxybenzoic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~10-13	br s	1H	-COOH
~7.9 - 8.1	t	1H	Ar-H (H6)
~6.8 - 7.0	dd	1H	Ar-H (H5)
~6.7 - 6.9	dd	1H	Ar-H (H3)
~4.6 - 4.8	sept	1H	-OCH(CH ₃) ₂
~1.3 - 1.4	d	6H	-OCH(CH ₃) ₂

^{13}C NMR (Predicted)

Chemical Shift (δ) ppm	Assignment
~165-170 (d)	-COOH
~160-165 (d)	C-F (C2)
~155-160	C-O (C4)
~130-135 (d)	C-H (C6)
~115-120 (d)	C-COOH (C1)
~110-115 (d)	C-H (C5)
~100-105 (d)	C-H (C3)
~70-75	-OCH(CH ₃) ₂
~20-25	-OCH(CH ₃) ₂

d = doublet due to C-F coupling

Infrared (IR) Spectroscopy (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
2500-3300	Broad	O-H stretch (Carboxylic acid)
2980-2940	Medium	C-H stretch (Alkyl)
1680-1710	Strong	C=O stretch (Carboxylic acid)
1600-1620	Medium	C=C stretch (Aromatic)
1250-1300	Strong	C-O stretch (Aryl ether)
1100-1200	Strong	C-F stretch

Mass Spectrometry (MS) (Predicted)

m/z	Interpretation
198	Molecular ion $[M]^+$
181	$[M - OH]^+$
153	$[M - COOH]^+$
140	$[M - OCH(CH_3)_2]^+$
111	$[M - COOH - C_3H_6]^+$

Experimental Protocols

The following are detailed methodologies for the acquisition of spectral data for **2-Fluoro-4-isopropoxybenzoic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A standard NMR spectrometer, such as a Bruker Avance-400 (400 MHz for 1H NMR, 100 MHz for ^{13}C NMR), is suitable for analysis.[\[3\]](#)

Sample Preparation:

- Weigh approximately 5-10 mg of **2-Fluoro-4-isopropoxybenzoic acid**.
- Dissolve the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., $CDCl_3$ or $DMSO-d_6$) in a standard 5 mm NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).

1H NMR Acquisition:

- Pulse Program: Standard single-pulse experiment.
- Spectral Width: 0-15 ppm.
- Number of Scans: 16-64, depending on sample concentration.

- Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

- Pulse Program: Proton-decoupled experiment.
- Spectral Width: 0-200 ppm.
- Number of Scans: 512-2048, due to the lower natural abundance of ¹³C.
- Relaxation Delay: 2-5 seconds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Method: The Potassium Bromide (KBr) pellet technique is a common method for analyzing solid samples.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Instrumentation: A standard FT-IR spectrometer.

Sample Preparation (KBr Pellet Method):

- Thoroughly dry spectroscopic grade KBr powder in an oven at ~110°C for several hours to remove any adsorbed water.[\[6\]](#)
- In an agate mortar and pestle, grind 1-2 mg of **2-Fluoro-4-isopropoxybenzoic acid** to a fine powder.
- Add approximately 100-200 mg of the dried KBr powder to the mortar and gently but thoroughly mix with the sample.[\[4\]](#)
- Transfer a portion of the mixture to a pellet die.
- Place the die in a hydraulic press and apply a pressure of 8-10 metric tons for 1-2 minutes to form a thin, transparent pellet.[\[5\]](#)

Data Acquisition:

- Record a background spectrum of the empty sample holder or a pure KBr pellet.

- Place the sample pellet in the spectrometer's sample holder.
- Acquire the sample spectrum over a range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

Method: Electron Ionization (EI) is a suitable method for the analysis of relatively volatile and thermally stable organic compounds.[\[8\]](#)[\[9\]](#)

Instrumentation: A mass spectrometer equipped with an electron ionization source, often coupled with a gas chromatograph (GC-MS) for sample introduction.

Sample Preparation and Introduction:

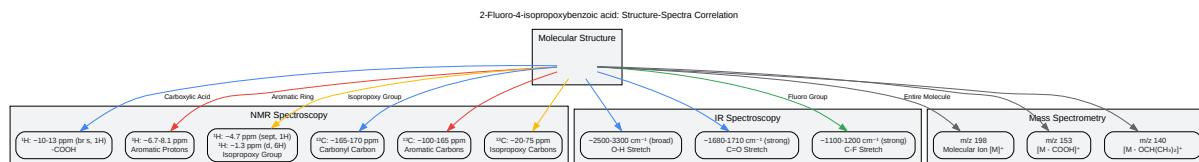
- Dissolve a small amount of **2-Fluoro-4-isopropoxybenzoic acid** in a volatile organic solvent (e.g., methanol or dichloromethane).
- For GC-MS analysis, inject a small volume (e.g., 1 μL) of the solution into the GC inlet. The compound will be vaporized and separated on the GC column before entering the mass spectrometer.
- Alternatively, for direct probe analysis, a small amount of the solid sample can be placed on the probe, which is then inserted into the ion source and heated to achieve vaporization.[\[8\]](#)

Data Acquisition (EI-MS):

- Ionization Energy: Standard 70 eV.[\[8\]](#)
- Mass Range: Scan from m/z 40 to 300 to cover the molecular ion and expected fragments.
- Ion Source Temperature: Typically 200-250°C.

Visualization of Molecular Structure and Spectral Correlation

The following diagram illustrates the molecular structure of **2-Fluoro-4-isopropoxybenzoic acid** and highlights the key functional groups that correspond to the predicted spectral data.



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Caption: Correlation of molecular structure with key predicted spectral features.

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